Cas no 306281-22-1 (Benzoic acid, 4-bromo-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester)

The compound Benzoic acid, 4-bromo-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester is a chemically synthesized ester derivative combining a brominated benzoic acid moiety with a nitroimidazole-based alcohol component. This structure suggests potential utility in pharmaceutical or agrochemical applications, particularly where nitroimidazole derivatives are valued for their biological activity. The presence of the 4-bromo substituent on the benzoic acid may enhance lipophilicity and influence binding interactions, while the 2-methyl-5-nitroimidazole group could contribute to antimicrobial or antiprotozoal properties. The ester linkage provides stability while allowing for controlled hydrolysis under physiological conditions. Further research would be required to fully characterize its reactivity and functional advantages.
Benzoic acid, 4-bromo-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester structure
306281-22-1 structure
Product Name:Benzoic acid, 4-bromo-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester
CAS No:306281-22-1
MF:C13H12BrN3O4
MW:354.15608215332
CID:4516925
PubChem ID:1083538
Update Time:2025-06-29

Benzoic acid, 4-bromo-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-bromo-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester
    • 2-(2-methyl-5-nitroimidazol-1-yl)ethyl 4-bromobenzoate
    • MLS000687391
    • HMS2658E20
    • Oprea1_603372
    • 306281-22-1
    • Oprea1_749116
    • CHEMBL1371508
    • CCG-253814
    • AKOS000533633
    • AB00618366-02
    • EN300-1199080
    • BDBM50233857
    • SMR000285103
    • 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate
    • Z56812843
    • STK832969
    • Inchi: 1S/C13H12BrN3O4/c1-9-15-8-12(17(19)20)16(9)6-7-21-13(18)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3
    • InChI Key: QZTGFZAJZYXXAE-UHFFFAOYSA-N
    • SMILES: C(OCCN1C(C)=NC=C1[N+]([O-])=O)(=O)C1=CC=C(Br)C=C1

Computed Properties

  • Exact Mass: 353.00112Da
  • Monoisotopic Mass: 353.00112Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 89.9Ų

Benzoic acid, 4-bromo-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester Pricemore >>

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Benzoic acid, 4-bromo-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester Related Literature

Additional information on Benzoic acid, 4-bromo-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester

Benzoic acid, 4-bromo-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester and CAS No. 306281-22-1: A Comprehensive Review in Modern Chemical and Pharmaceutical Research

Benzoic acid, 4-bromo-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester, identified by the CAS number CAS No. 306281-22-1, represents a compound of significant interest in the realm of chemical and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of multiple functional groups, including a benzoic acid moiety, a bromine substituent, and an ester linked to a nitro-substituted imidazole ring, makes it a versatile candidate for various chemical transformations and biological studies.

The benzoic acid backbone is well-known for its role as a precursor in the synthesis of numerous pharmaceuticals and agrochemicals. Its aromatic stability and acidic properties contribute to its widespread use in medicinal chemistry. In the case of Benzoic acid, 4-bromo-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester, the bromine atom at the fourth position enhances reactivity, allowing for further functionalization through cross-coupling reactions, nucleophilic substitutions, or metal-catalyzed transformations. These reactions are pivotal in constructing more complex molecules with tailored biological activities.

The ester group in this compound not only serves as a handle for further chemical modifications but also influences its solubility and metabolic stability. The nitro-substituted imidazole ring adds another layer of complexity, potentially contributing to unique electronic properties and interactions with biological targets. This structural motif has been explored in various research settings for its potential role in modulating enzyme activity or binding to specific protein receptors.

Recent advancements in computational chemistry have enabled the prediction of pharmacokinetic properties and potential drug-likeness of compounds like Benzoic acid, 4-bromo-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester. Molecular docking studies have been employed to assess its binding affinity to different enzymes and receptors, providing insights into its potential therapeutic applications. For instance, the nitro group in the imidazole ring may facilitate interactions with heme-containing enzymes or DNA intercalators, suggesting applications in anticancer or anti-inflammatory therapies.

In addition to theoretical studies, experimental investigations have been conducted to elucidate the synthetic pathways and reaction mechanisms involving this compound. The synthesis of Benzoic acid, 4-bromo-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester typically involves multi-step reactions starting from commercially available precursors. Key steps include bromination of benzoic acid derivatives, condensation with nitro-substituted imidazole derivatives, and subsequent esterification to introduce the ethyl ester moiety. These synthetic strategies highlight the compound's accessibility for further derivatization and application in medicinal chemistry.

The versatility of Benzoic acid, 4-bromo-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester extends beyond its use as an intermediate in drug synthesis. It has been explored as a building block for designing novel materials with specific electronic or optical properties. The combination of aromatic rings and heterocyclic systems can lead to compounds with enhanced stability and functionality under various conditions. Such materials are of interest in fields ranging from organic electronics to photovoltaics.

The imidazole ring is particularly noteworthy for its presence in numerous bioactive molecules. Its ability to form hydrogen bonds and coordinate with metal ions makes it a valuable component in drug design. In particular, the nitro-substituted imidazole has been studied for its potential antimicrobial properties. Research indicates that compounds containing this moiety can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, offering promising leads for developing new antibiotics.

The bromine substituent at the fourth position of the benzoic acid moiety also plays a crucial role in determining the reactivity and selectivity of chemical transformations. It serves as a convenient handle for palladium-catalyzed cross-coupling reactions, which are widely used in constructing complex organic molecules. These reactions are particularly useful in synthesizing biaryl compounds or heterocyclic systems that exhibit unique biological activities.

In conclusion, Benzoic acid, 4-bromo-, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester, represented by CAS No. CAS No. 306281-22-1, is a compound with multifaceted applications in chemical synthesis and pharmaceutical research. Its complex structure and diverse functional groups make it a valuable tool for exploring new synthetic pathways and developing novel therapeutic agents. The integration of computational methods with experimental techniques continues to enhance our understanding of its potential applications, paving the way for innovative advancements in drug discovery and material science.

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